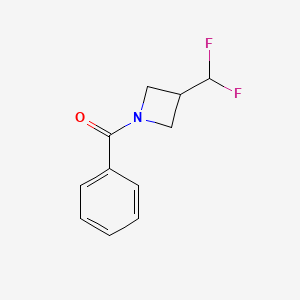

(3-(Difluoromethyl)azetidin-1-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(Difluoromethyl)azetidin-1-yl)(phenyl)methanone” is a chemical compound with the molecular formula C11H11F2NO . It is a compound that has been referenced in various scientific literature and patents .

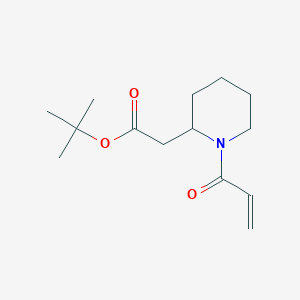

Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C11H11F2NO . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms .Scientific Research Applications

Preclinical Disposition and Efficacy Predictions

GDC-0973, a compound structurally related to (3-(Difluoromethyl)azetidin-1-yl)(phenyl)methanone, is an inhibitor of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway. This study explores its preclinical disposition and the relationship between plasma concentrations and efficacy in mouse models. Notably, GDC-0973 shows moderate clearance in mice, rats, and monkeys, and low clearance in dogs, with high protein binding across species. It is well-absorbed in rats and dogs, primarily excreted in bile. Pharmacokinetic-pharmacodynamic modeling predicts a clinical efficacious dose of approximately 10 mg (Choo et al., 2012).

Catalytic Asymmetric Addition in Organic Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidines like this compound, facilitates catalytic asymmetric addition to aldehydes. This method achieved high enantioselectivity (up to 99.0% ee) in various reactions, highlighting the four-membered heterocycle's potential in asymmetric induction reactions (Wang et al., 2008).

Synthesis and Characterization of Photochromic Azo Dyes

This study focuses on synthesizing new azo dyes based on 1,3-diazabicyclo structures similar to this compound. These dyes show photochromic behavior, changing structure upon UV irradiation, and their properties were analyzed through various spectroscopic techniques (Mahmoodi et al., 2013).

Structural and Mechanistic Insights into Substituted Perimidines

This research explores the synthesis of compounds like phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, structurally related to this compound. The study provides insights into the formation mechanism and structural characterization, including crystallography and quantum mechanics, offering a deeper understanding of these compounds (Anga et al., 2014).

Mechanism of Action

The mechanism of action for “(3-(Difluoromethyl)azetidin-1-yl)(phenyl)methanone” is not specified in the sources I found. The mechanism of action for a compound typically refers to how it interacts with biological systems, which can vary widely depending on the specific compound and the system in which it is acting .

Safety and Hazards

properties

IUPAC Name |

[3-(difluoromethyl)azetidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-10(13)9-6-14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYGGJGCWYKLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)

![5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2888336.png)

![1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2888337.png)